Product packaging for 4-Methoxyphenethyl alcohol(Cat. No.:CAS No. 702-23-8)

4-Methoxyphenethyl alcohol

Cat. No.: B029802
CAS No.: 702-23-8
M. Wt: 152.19 g/mol
InChI Key: AUWDOZOUJWEPBA-UHFFFAOYSA-N
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Description

4-Methoxyphenethyl alcohol is a versatile aromatic alcohol of significant interest in organic synthesis and medicinal chemistry research. This compound serves as a crucial synthetic intermediate and building block for the construction of more complex molecules. Its structure, featuring a phenethyl backbone with a methoxy substituent at the para position, makes it a privileged scaffold in the development of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B029802 4-Methoxyphenethyl alcohol CAS No. 702-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)ethanol
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InChI

InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3
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InChI Key

AUWDOZOUJWEPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5041518
Record name 4-Methoxybenzeneethanol
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Molecular Weight

152.19 g/mol
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CAS No.

702-23-8
Record name 2-(4-Methoxyphenyl)ethanol
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Record name 4-Methoxybenzeneethanol
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Record name Benzeneethanol, 4-methoxy-
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Record name 4-Methoxybenzeneethanol
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Record name p-methoxyphenethyl alcohol
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Record name 4-METHOXYPHENETHYL ALCOHOL
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Foundational & Exploratory

4-Methoxyphenethyl alcohol mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methoxyphenethyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as M-tyrosol or 2-(4-methoxyphenyl)ethanol, is a naturally occurring phenolic compound found in various plants and food items.[1][2][3] Possessing a range of biological activities, it has garnered significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate further research and development. While some mechanistic data is derived from studies on its parent compound, tyrosol, the information provides a strong basis for understanding the pharmacological profile of this compound.

Introduction

This compound (4-MPA) is an aromatic alcohol and a derivative of phenethyl alcohol.[1][4] It is recognized as a significant component in the aroma of certain plants and is used as a flavoring and fragrance agent.[5][6] Beyond its sensory properties, research has illuminated its potential as a bioactive molecule with a multi-targeted mechanism of action. Its therapeutic effects are primarily attributed to its potent anti-inflammatory, antioxidant, and neuroprotective capabilities. This document synthesizes the current understanding of how 4-MPA exerts its effects at the molecular level.

Core Mechanisms of Action

The pharmacological effects of this compound and its structural analog tyrosol are multifaceted, involving the modulation of key signaling pathways implicated in inflammation, oxidative stress, and neuronal survival.

Anti-inflammatory Activity

A primary mechanism of 4-MPA is the attenuation of inflammatory responses. This is achieved through the modulation of critical inflammatory mediators and signaling pathways.

  • Inhibition of Pro-inflammatory Cytokines: 4-MPA and related methoxyphenolic compounds have been shown to inhibit the expression and secretion of multiple pro-inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), CCL2, CCL5, CXCL1, and CXCL10.[7] Studies on the closely related compound tyrosol demonstrate a reduction in tumor necrosis factor-alpha (TNF-α) and IL-1β.[8]

  • Modulation of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Tyrosol has been shown to attenuate the activation of NF-κB in cultured astrocytes, which is a key mechanism for its anti-inflammatory effects.[9] By inhibiting NF-κB, it prevents the transcription of numerous pro-inflammatory genes.

  • Interaction with Cyclooxygenase-2 (COX-2): Molecular docking studies have revealed that tyrosol exhibits a satisfactory binding affinity with the COX-2 enzyme, an important target for non-steroidal anti-inflammatory drugs (NSAIDs).[10][11][12] This interaction suggests a potential mechanism for reducing prostaglandin synthesis and thereby mitigating inflammation.

Antioxidant Activity

4-MPA contributes to cellular protection by combating oxidative stress through direct and indirect mechanisms.

  • Direct Radical Scavenging: As a phenolic compound, 4-MPA can act as a free radical scavenger, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[13][14] This activity is crucial in preventing lipid peroxidation and protecting molecules like LDL cholesterol from oxidation.[13][15]

  • Enhancement of Endogenous Antioxidant Defenses: Beyond direct scavenging, 4-MPA and its parent compound tyrosol have been observed to increase the activity of endogenous antioxidant enzymes.[8][16] These include superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GRd), which form the primary cellular defense against oxidative stress.[8][16]

Neuroprotective Effects

4-MPA and its analogs exhibit significant neuroprotective properties, making them promising candidates for addressing neurodegenerative conditions.

  • Activation of the PI3K/Akt Signaling Pathway: Studies on the structurally similar 4-methoxybenzyl alcohol demonstrate that it protects brain microvascular endothelial cells by activating the PI3K/Akt signaling pathway.[17] Activation of Akt leads to the downstream phosphorylation of endothelial nitric oxide synthase (eNOS), which increases nitric oxide (NO) production, promoting vasodilation and offering brain protection.[17]

  • Cardioprotection via Akt/FOXO3a/SIRT1 Pathway: In a rat model of myocardial infarction, tyrosol treatment led to an increased phosphorylation of Akt, eNOS, and FOXO3a, alongside the induction of SIRT1 expression, indicating a cardioprotective mechanism.[4]

  • Attenuation of Neuroinflammation: By inhibiting pro-inflammatory cytokines and NF-κB activation in astrocytes, tyrosol helps to reduce neuroinflammation, a key pathological feature of many neurodegenerative diseases.[9][18]

Inhibition of Macromolecular Synthesis

In addition to its effects on eukaryotic cells, this compound has been shown to inhibit protein, RNA, and DNA synthesis in the bacterium Escherichia coli.[1][2] This suggests a potential mechanism for antimicrobial activity.

Quantitative Data

The following tables summarize key quantitative data related to the bioactivity of this compound and its closely related analog, tyrosol.

Table 1: Molecular Docking Scores of Tyrosol with COX-2 (PDB ID: 5F1A)

LigandDocking ScoreGLIDE g-scoreGLIDE e-model
Tyrosol -5.528-5.528-6.940
Aspirin-7.499-7.499-0.863
Naproxen-7.352-7.352-32.263
Celecoxib-7.145-7.146-47.630
Ibuprofen-6.636-6.366-14.466
(Data sourced from a molecular docking study comparing tyrosol to common NSAIDs).[11]

Table 2: IC50 Values for Anti-inflammatory Activity of Methoxyphenols

CompoundIC50 (µM)
Diapocynin20.3
Resveratrol42.7
2-methoxyhydroquinone64.3
Apocynin146.6
4-amino-2-methoxyphenol410
(Data from a study on the inhibition of inflammatory mediators by various methoxyphenolic compounds).[7]

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key mechanisms of action and experimental workflows associated with this compound.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates & Degrades Complex IκB-NF-κB (Inactive) IKK->Complex Dissociates IkappaB->Complex NFkappaB NF-κB NFkappaB->Complex NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active Translocates MPA 4-Methoxyphenethyl Alcohol MPA->IKK Inhibits DNA DNA NFkappaB_active->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Anti-inflammatory action via inhibition of the NF-κB signaling pathway.

G MPA 4-Methoxyphenethyl Alcohol PI3K PI3K MPA->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Produces Protection Neuroprotection & Vasodilation NO->Protection

Caption: Neuroprotective action via activation of the PI3K/Akt/eNOS pathway.

G cluster_analysis Data Analysis start Start: Human Airway Cell Culture step1 Stimulate with TNF-α (± 4-MPA treatment at various conc.) start->step1 step2 Incubate for 24 hours step1->step2 step3 Collect Supernatant & Cell Lysate step2->step3 analysis1 ELISA: Measure secreted cytokine protein (e.g., IL-6, IL-8) in supernatant step3->analysis1 analysis2 qPCR: Measure cytokine mRNA expression from cell lysate step3->analysis2 step4 Calculate IC50 Values analysis1->step4 analysis2->step4 end End: Determine Anti-inflammatory Potency step4->end

Caption: Experimental workflow for assessing anti-inflammatory effects.

Key Experimental Protocols

This section provides an overview of methodologies used to investigate the mechanisms of action of this compound.

Cell Culture and Treatment
  • Cell Line: Human airway epithelial cells (e.g., A549) or brain microvascular endothelial cells (e.g., bEnd.3) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For anti-inflammatory assays, cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent like TNF-α (10 ng/mL) or lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).[7]

Quantification of Inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific secreted proteins, such as IL-6 and TNF-α, in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific to the cytokine of interest overnight.

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm using a microplate reader. The concentration is determined by comparison to the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, including their phosphorylation (activation) status.

  • Procedure:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-eNOS).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).[17]

Molecular Docking Simulation
  • Principle: A computational method to predict the preferred orientation of one molecule (ligand, e.g., tyrosol) when bound to a second (receptor, e.g., COX-2) to form a stable complex.

  • Procedure:

    • Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5F1A) from the Protein Data Bank.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of the ligand (tyrosol) and optimize its geometry.

    • Define the binding site (active site) on the receptor.

    • Perform the docking using software like AutoDock or Schrödinger's GLIDE.

    • Analyze the results based on docking scores (binding affinity) and visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).[10][12]

Conclusion

This compound exerts its biological effects through a sophisticated and multi-pronged mechanism of action. Its ability to concurrently mitigate inflammatory signaling, combat oxidative stress, and activate pro-survival pathways underscores its significant therapeutic potential. The primary mechanisms involve the inhibition of the NF-κB pathway, scavenging of reactive oxygen species, enhancement of endogenous antioxidant defenses, and activation of the PI3K/Akt pathway. The data presented in this guide, drawn from studies on 4-MPA and its close structural analogs, provides a robust framework for drug development professionals and researchers. Further in-depth studies are warranted to fully elucidate its molecular interactions and translate its promising preclinical profile into clinical applications.

References

4-Methoxyphenethyl alcohol IUPAC name 2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 2-(4-methoxyphenyl)ethanol, a significant chemical compound with applications in research and various industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and safety.

Chemical and Physical Properties

2-(4-methoxyphenyl)ethanol, also known as 4-methoxyphenethyl alcohol, is an organic compound with the chemical formula C9H12O2.[1] It is recognized by its CAS Registry Number 702-23-8.[1] This compound is a derivative of benzeneethanol, featuring a methoxy group at the para position of the phenyl ring.[1] It is a low-melting solid, appearing as a clear, light brown substance.[2]

Table 1: Physicochemical Properties of 2-(4-methoxyphenyl)ethanol
PropertyValueReference
IUPAC Name 2-(4-methoxyphenyl)ethanol[1]
Synonyms This compound, p-Methoxyphenethyl alcohol[1]
CAS Number 702-23-8[1][3]
Molecular Formula C9H12O2[1]
Molecular Weight 152.19 g/mol [1]
Melting Point 28-30 °C[2][3]
Boiling Point 334-336 °C[2][3]
Flash Point >112 °C (>233.6 °F)[2]
Refractive Index 1.5370[3]
Solubility Soluble in DMSO and Methanol[4][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-(4-methoxyphenyl)ethanol. Key spectral data are summarized below.

Table 2: Spectroscopic Data for 2-(4-methoxyphenyl)ethanol
Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (GC-MS) Top Peak (m/z): 121, Second Highest Peak (m/z): 152[1]
Infrared (IR) Spectrum Data available in the NIST/EPA Gas-Phase Infrared Database[6]

Synthesis and Manufacturing

2-(4-methoxyphenyl)ethanol can be synthesized through various chemical reactions. One common method involves the reduction of 4-methoxyphenylacetic acid or its esters. It is also a known by-product of the reaction between fatty acids and hydroxyl compounds.[7] The compound is listed as active on the EPA TSCA inventory, indicating its use in commercial manufacturing.[1]

Applications and Biological Relevance

2-(4-methoxyphenyl)ethanol serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of other compounds, such as 4-(2-iodoethyl)phenol, by refluxing with hydriodic acid.[4][5][8] Additionally, it has applications in the flavor and fragrance industry, valued for its fresh citrus juice aroma.[7][8]

While specific details on its direct biological activity and signaling pathways are not extensively documented in publicly available literature, its structural similarity to other biologically active phenylethanoids suggests potential areas for investigation. For instance, ethanol, a related small molecule, is known to modulate various intracellular signaling cascades, including those involving protein kinase A (PKA) and protein kinase C (PKC).[9][10][11]

Safety and Handling

Understanding the safety profile of 2-(4-methoxyphenyl)ethanol is essential for its handling in a laboratory or industrial setting.

Table 3: GHS Hazard Information for 2-(4-methoxyphenyl)ethanol
Hazard StatementCodeDescriptionReference
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Respiratory IrritationH335May cause respiratory irritation[1]

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[2][12] It should be handled in a well-ventilated area to avoid inhalation.[13] The compound is incompatible with strong acids, acid anhydrides, acid chlorides, and oxidizing agents.[2] For storage, it should be kept in a cool, dry, and well-sealed container.[4]

Experimental Protocols

General Synthesis Workflow:

Synthesis_Workflow Start Starting Material (4-methoxyphenylacetic acid or ester) Reduction Reduction (e.g., with LiAlH4 in THF) Start->Reduction Workup Aqueous Work-up (Quenching and Extraction) Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2-(4-methoxyphenyl)ethanol Purification->Product

Caption: A generalized workflow for the synthesis of 2-(4-methoxyphenyl)ethanol.

Potential Signaling Pathway Interactions

Given the structural relationship to ethanol, it is plausible that 2-(4-methoxyphenyl)ethanol could interact with signaling pathways affected by alcohols. Ethanol is known to impact pathways involving mTOR and TRPM2 channels.[14][15] The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated for modulation by 2-(4-methoxyphenyl)ethanol.

Hypothetical_Signaling_Pathway cluster_cell Cellular Environment Compound 2-(4-methoxyphenyl)ethanol Receptor Membrane Receptor (Hypothetical Target) Compound->Receptor PKC Protein Kinase C (PKC) Receptor->PKC Downstream Downstream Effectors PKC->Downstream Response Cellular Response Downstream->Response

Caption: A hypothetical signaling pathway potentially modulated by 2-(4-methoxyphenyl)ethanol.

References

An In-depth Technical Guide to 4-Methoxyphenethyl Alcohol (C9H12O2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenethyl alcohol, with the chemical formula C9H12O2, is an aromatic alcohol that has garnered interest in various scientific fields. It is a naturally occurring compound, identified as a major component in the scent of certain plants like Amorphophallus albispathus.[1] This guide provides a comprehensive overview of its chemical and physical properties, common synthesis routes, and its established biological activities. A key focus is placed on its role as an inhibitor of macromolecular synthesis in prokaryotic systems and its utility as a versatile building block in organic synthesis, particularly in the context of drug discovery and development. Detailed experimental methodologies and data are presented to facilitate further research and application of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a low melting point.[2] Its physical and chemical characteristics are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C9H12O2[2]
Molecular Weight 152.19 g/mol [2]
CAS Number 702-23-8[2]
Appearance White to light yellow solid[3]
Melting Point 26-28 °C[2]
Boiling Point 334-336 °C[2]
Density 1.113 g/mL at 25 °C (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Soluble in DMSO and Methanol
InChI Key AUWDOZOUJWEPBA-UHFFFAOYSA-N[2]
SMILES COc1ccc(CCO)cc1[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. The most common laboratory methods involve the reduction of a corresponding ketone or the reduction of a carboxylic acid derivative.

Synthesis via Reduction of 4'-Methoxyacetophenone

A prevalent method for synthesizing this compound is the reduction of 4'-methoxyacetophenone. This can be accomplished using various reducing agents. A biocatalytic approach offers a stereoselective route to specific enantiomers.

G cluster_0 Synthesis via Reduction of 4'-Methoxyacetophenone 4_Methoxyacetophenone 4'-Methoxyacetophenone 4_Methoxyphenethyl_alcohol This compound 4_Methoxyacetophenone->4_Methoxyphenethyl_alcohol Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, LiAlH4, or Biocatalyst) Reducing_Agent->4_Methoxyphenethyl_alcohol Provides hydride

Caption: Synthesis of this compound.

Experimental Protocol: Biocatalytic Reduction of 4'-Methoxyacetophenone

This protocol outlines a general procedure for the enantioselective reduction using a whole-cell biocatalyst, such as Saccharomyces uvarum or immobilized Trigonopsis variabilis.[2]

  • Culture Preparation: Cultivate the selected yeast strain in an appropriate growth medium until it reaches the mid-logarithmic phase of growth.

  • Cell Harvesting and Immobilization (if applicable): Harvest the cells by centrifugation. For immobilized systems, entrap the cells in a suitable matrix like calcium alginate.

  • Bioreduction Reaction:

    • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.0-8.5).

    • Add 4'-methoxyacetophenone as the substrate. The concentration may need optimization but is typically in the millimolar range.

    • Introduce the whole cells or immobilized biocatalyst to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with agitation.

  • Reaction Monitoring and Product Extraction:

    • Monitor the progress of the reaction by techniques such as HPLC or GC to determine the conversion of the substrate and the enantiomeric excess of the product.

    • Upon completion, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Purification: Purify the extracted this compound using column chromatography on silica gel.

Synthesis via Reduction of 4-Methoxyphenylacetic Acid

Another common synthetic route is the reduction of 4-methoxyphenylacetic acid or its ester derivatives. This typically requires a strong reducing agent like lithium aluminum hydride (LiAlH4).

G cluster_1 Synthesis via Reduction of 4-Methoxyphenylacetic Acid 4_Methoxyphenylacetic_acid 4-Methoxyphenylacetic Acid 4_Methoxyphenethyl_alcohol This compound 4_Methoxyphenylacetic_acid->4_Methoxyphenethyl_alcohol Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH4) LiAlH4->4_Methoxyphenethyl_alcohol Reductant

Caption: Synthesis from 4-Methoxyphenylacetic Acid.

Experimental Protocol: Reduction of 4-Methoxyphenylacetic Acid with LiAlH4

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Addition of Reactant: Dissolve 4-methoxyphenylacetic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup and Extraction: Filter the resulting solid and wash it with THF. Combine the organic filtrates and dry them over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity: Inhibition of Macromolecular Synthesis

This compound has been shown to inhibit the synthesis of protein, RNA, and DNA in Escherichia coli.[1] While the precise mechanism for the 4-methoxy derivative is not fully elucidated, studies on the parent compound, phenethyl alcohol, suggest that it disrupts the cell membrane's permeability, which in turn leads to a cascade of inhibitory effects on cellular processes.[4][5] The inhibition of DNA synthesis is thought to be a primary and selective effect.

G cluster_2 Proposed Mechanism of Action in E. coli 4_MPA This compound Cell_Membrane E. coli Cell Membrane 4_MPA->Cell_Membrane Interacts with Permeability Altered Membrane Permeability Cell_Membrane->Permeability DNA_Synthesis DNA Synthesis Permeability->DNA_Synthesis Inhibition RNA_Synthesis RNA Synthesis Permeability->RNA_Synthesis Inhibition Protein_Synthesis Protein Synthesis Permeability->Protein_Synthesis Inhibition

Caption: Inhibition of Macromolecular Synthesis in E. coli.

Experimental Protocol: Determination of Macromolecular Synthesis Inhibition

This protocol provides a general framework for assessing the inhibitory effects of this compound on DNA, RNA, and protein synthesis in E. coli using radiolabeled precursors.

  • Bacterial Culture: Grow E. coli in a minimal medium to the early logarithmic phase.

  • Treatment: Divide the culture into experimental and control groups. Add this compound (at various concentrations) to the experimental cultures.

  • Radiolabeling: To measure the synthesis of specific macromolecules, add the following radiolabeled precursors to aliquots of the cultures at different time points after treatment:

    • DNA Synthesis: [³H]Thymidine

    • RNA Synthesis: [³H]Uridine

    • Protein Synthesis: [³⁵S]Methionine or [³H]Leucine

  • Incorporation Assay:

    • After a short incubation period with the radiolabel, stop the incorporation by adding cold trichloroacetic acid (TCA).

    • Collect the precipitated macromolecules on glass fiber filters.

    • Wash the filters extensively with cold TCA and ethanol to remove unincorporated radiolabels.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Compare the amount of incorporated radioactivity in the treated samples to the control samples to determine the percentage of inhibition of DNA, RNA, and protein synthesis.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its reactive hydroxyl group and the potential for electrophilic substitution on the aromatic ring.[6] Its structural motif is present in various biologically active molecules.

  • Pharmaceutical Intermediates: It can be used as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a starting material for the preparation of certain alkaloids and other heterocyclic compounds.

  • Fragrance and Flavor Industry: Due to its pleasant aroma, it finds applications in the fragrance and flavor industry.

  • Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group, derived from the related 4-methoxybenzyl alcohol, is a widely used protecting group for alcohols in multi-step organic synthesis.[6] While this compound itself is not the direct protecting group, its structural elements are relevant to this area of chemistry.

G cluster_3 Role as a Synthetic Building Block 4_MPA This compound Oxidation Oxidation 4_MPA->Oxidation Esterification Esterification/ Etherification 4_MPA->Esterification Aromatic_Substitution Electrophilic Aromatic Substitution 4_MPA->Aromatic_Substitution Aldehyde_Acid 4-Methoxyphenylacetaldehyde/ 4-Methoxyphenylacetic Acid Oxidation->Aldehyde_Acid Derivatives Ester/Ether Derivatives Esterification->Derivatives Substituted_Analogs Ring-Substituted Analogs Aromatic_Substitution->Substituted_Analogs Complex_Molecules Complex Molecules/ APIs Aldehyde_Acid->Complex_Molecules Derivatives->Complex_Molecules Substituted_Analogs->Complex_Molecules

Caption: Synthetic utility of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in both biological research and synthetic chemistry. Its ability to inhibit macromolecular synthesis in bacteria warrants further investigation for potential antimicrobial applications. Furthermore, its utility as a versatile chemical intermediate makes it a valuable tool for medicinal chemists and professionals in drug development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for future research and innovation involving this multifaceted molecule.

References

Methodological & Application

Research Applications of 4-Methoxyphenethyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methoxyphenethyl alcohol, also known as p-methoxyphenethyl alcohol or tyrosol methyl ether, is an aromatic alcohol with documented biological activities and applications in chemical synthesis. It is a naturally occurring compound found in various plants, including Amorphophallus, Actinidia arguta, Mimusops elengi, Osmanthus fragrans, and Premna serratifolia. This document provides an overview of its research applications, detailed protocols for relevant biological assays, and a summary of available data.

Application Notes

Antibacterial Research

This compound has been shown to inhibit the synthesis of protein, RNA, and DNA in the bacterium Escherichia coli[1][2]. This suggests its potential as a lead compound for the development of novel antibacterial agents. The proposed mechanism of action for the related compound, phenethyl alcohol, involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components[3]. Researchers can investigate this compound for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria. Further studies could elucidate its precise mechanism of action, including its effects on membrane potential and integrity, and its specific molecular targets within the macromolecular synthesis pathways.

Antioxidant Research

Phenolic compounds are well-known for their antioxidant properties. While direct quantitative data for this compound is limited in the reviewed literature, its structural similarity to tyrosol, a known antioxidant, suggests it may possess free radical scavenging capabilities[4][5]. Researchers can employ various in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, to quantify its antioxidant capacity. Further investigations could explore its ability to protect cells from oxidative stress-induced damage and its potential role in mitigating diseases associated with oxidative stress.

Chemical Synthesis

This compound serves as a versatile precursor and internal standard in organic synthesis. It has been utilized in the following applications:

  • Internal Standard: It is employed as an internal standard in fluorous biphasic catalysis reactions[2].

  • Synthesis of 4-(2-iodoethyl)phenol: It can be converted to 4-(2-iodoethyl)phenol by refluxing with hydriodic acid[6].

  • Preparation of Tetrahydroquinolines: It is used in the synthesis of substituted tetrahydroquinoline derivatives[6].

Quantitative Data

A summary of the available quantitative data for this compound is presented below. It is important to note that specific IC50 and MIC values from peer-reviewed studies were not available in the conducted search.

Biological ActivityAssayTest Organism/SystemResultReference
Antibacterial Inhibition of Protein SynthesisEscherichia coliQualitative Inhibition[1][2]
Inhibition of RNA SynthesisEscherichia coliQualitative Inhibition[1][2]
Inhibition of DNA SynthesisEscherichia coliQualitative Inhibition[1][2]
Minimum Inhibitory Concentration (MIC)Not AvailableData Not Available
Antioxidant DPPH Radical Scavenging AssayIn vitroData Not Available
ABTS Radical Scavenging AssayIn vitroData Not Available

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines the determination of the MIC of this compound against a bacterial strain such as Escherichia coli.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound. b. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD₆₀₀ compared to the positive control.

Protocol 2: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the in vitro antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color. b. Prepare a stock solution of this compound in methanol at a known concentration. c. Prepare serial dilutions of the this compound stock solution and the positive control (ascorbic acid or Trolox) in methanol.

  • Assay Procedure: a. To the wells of a 96-well plate, add 100 µL of the different concentrations of this compound or the positive control. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the control, add 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation: a. Measure the absorbance of each well at 517 nm using a microplate reader. b. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 c. Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection OD Measurement OD Measurement Incubation->OD Measurement MIC Determination MIC Determination Visual Inspection->MIC Determination OD Measurement->MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Solution DPPH Solution Mixing Mixing DPPH Solution->Mixing Sample Dilutions Sample Dilutions Sample Dilutions->Mixing Incubation Incubation Mixing->Incubation Absorbance Reading Absorbance Reading Incubation->Absorbance Reading Calculation Calculation Absorbance Reading->Calculation IC50 Determination IC50 Determination Calculation->IC50 Determination Inhibition_of_Macromolecular_Synthesis cluster_pathways Inhibited Cellular Processes 4-MPEA 4-Methoxyphenethyl Alcohol E_coli Escherichia coli 4-MPEA->E_coli Acts on DNA_Synthesis DNA Synthesis 4-MPEA->DNA_Synthesis Inhibits RNA_Synthesis RNA Synthesis 4-MPEA->RNA_Synthesis Inhibits Protein_Synthesis Protein Synthesis 4-MPEA->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Inhibition of Bacterial Growth DNA_Synthesis->Bacterial_Growth_Inhibition RNA_Synthesis->Bacterial_Growth_Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition

References

Application Notes and Protocols for 4-Methoxyphenethyl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-methoxyphenethyl alcohol, also known as 2-(4-methoxyphenyl)ethanol, in organic synthesis. This versatile aromatic alcohol serves as a key intermediate in the synthesis of various organic molecules and as a reliable internal standard in analytical applications.

Application as a Synthetic Intermediate

This compound is a valuable building block for the introduction of the 4-methoxyphenethyl moiety into target molecules. A primary application is its conversion to 4-(2-iodoethyl)phenol, a precursor for more complex structures.

Synthesis of 4-(2-Iodoethyl)phenol

The methoxy group of this compound can be cleaved and the hydroxyl group substituted with iodine by refluxing with hydriodic acid.[1] This reaction provides a straightforward route to 4-(2-iodoethyl)phenol, a useful intermediate for introducing a hydroxy-functionalized ethylphenyl group in various synthetic schemes.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R1 This compound P1 4-(2-Iodoethyl)phenol R1->P1 Reflux MeI Methyl Iodide R1->MeI H2O Water R1->H2O HI Hydriodic Acid (47%) HI->P1

Caption: Synthesis of 4-(2-Iodoethyl)phenol.

Experimental Protocol: Synthesis of 4-(2-Iodoethyl)phenol

This protocol is based on the general procedure described in the literature.[1]

Materials:

  • This compound

  • 47% Hydriodic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate solution (10%)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (or other suitable eluents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound and an excess of 47% hydriodic acid.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with water and an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and 10% sodium thiosulfate solution to remove excess acid and iodine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure 4-(2-iodoethyl)phenol.

Quantitative Data:

ReactantProductReagentsConditionsYieldReference
This compound4-(2-Iodoethyl)phenol47% Hydriodic acidRefluxN/A[1]

Note: The specific yield for this reaction was not provided in the available literature.

Potential Application in Tetrahydroquinoline Synthesis

While direct experimental evidence is limited, the structural features of this compound suggest its potential as a precursor to dienophiles used in the Povarov reaction for the synthesis of tetrahydroquinolines. The Povarov reaction is a powerful three-component reaction involving an aniline, an aldehyde, and an electron-rich alkene (dienophile) to form a tetrahydroquinoline core.

Proposed Synthetic Logic:

This compound could be dehydrated to form 4-methoxystyrene. This electron-rich alkene could then participate as a dienophile in a Povarov reaction.

G cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Povarov Reaction A This compound B 4-Methoxystyrene A->B Acid catalyst, Heat E Tetrahydroquinoline derivative B->E C Aniline C->E D Aldehyde D->E

Caption: Proposed Povarov reaction workflow.

Note: This is a proposed application and a detailed experimental protocol has not been established in the reviewed literature.

Application as an Internal Standard in GC-MS Analysis

This compound is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of organic compounds. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes, correcting for variations in sample injection volume and instrument response.

Workflow for Using this compound as an Internal Standard:

G A Prepare Stock Solution of This compound B Prepare Calibration Standards (Analyte + Internal Standard) A->B C Prepare Sample (Add Internal Standard) A->C D GC-MS Analysis B->D C->D E Generate Calibration Curve (Analyte/IS Peak Area Ratio vs. Concentration) D->E F Quantify Analyte in Sample E->F

Caption: GC-MS internal standard workflow.

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

This protocol provides a general guideline for using this compound as an internal standard for the quantification of a target analyte in a reaction mixture.

Materials:

  • This compound (Internal Standard, IS)

  • Target analyte of known purity (for calibration curve)

  • High-purity solvent (e.g., dichloromethane, ethyl acetate)

  • Volumetric flasks and pipettes

  • GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)

Procedure:

  • Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of a high-purity solvent to prepare a stock solution of known concentration.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by adding varying, known concentrations of the target analyte to volumetric flasks.

    • To each flask, add a constant, known amount of the this compound internal standard stock solution.

    • Dilute each standard to the final volume with the solvent.

  • Sample Preparation:

    • Accurately measure a known volume or weight of the sample to be analyzed.

    • Add the same constant, known amount of the this compound internal standard stock solution as used for the calibration standards.

    • Dilute the sample to a final volume with the solvent.

  • GC-MS Analysis:

    • Inject the calibration standards and the prepared sample into the GC-MS system.

    • Use a temperature program that allows for the baseline separation of the target analyte, the internal standard, and other components of the mixture.

    • Acquire the data in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis and Quantification:

    • For each calibration standard, determine the peak areas of the target analyte and the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).

    • Plot a calibration curve of the peak area ratio against the concentration of the analyte.

    • For the sample, calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Quantitative Data for GC-MS Internal Standard Method:

ParameterDescription
Linearity A linear relationship between the peak area ratio (Analyte/IS) and the analyte concentration should be established over the desired concentration range. The correlation coefficient (R²) should be > 0.99.
Precision The relative standard deviation (RSD) of replicate measurements of the same sample should be low, typically < 5%.
Accuracy The accuracy can be assessed by analyzing a sample with a known concentration of the analyte (a control sample) and comparing the measured concentration to the true value.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be accurately and precisely quantified.

Note: Specific values for these parameters will depend on the analyte, the sample matrix, and the GC-MS instrumentation used.

References

Application Notes and Protocols: 4-Methoxyphenethyl Alcohol in Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenethyl alcohol, also known as p-methoxyphenethyl alcohol, is an aromatic alcohol that possesses a flavor and aroma reminiscent of fresh citrus juice, making it a valuable ingredient in the formulation of perfumes, foods, and cosmetics.[1] Its chemical structure and sensory properties make it a subject of interest in fragrance research for understanding olfactory perception and developing novel scent profiles. This document provides detailed application notes and protocols for the investigation of this compound in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in experimental settings.

PropertyValueReference
CAS Number 702-23-8[1][2]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
Appearance White to light yellow solid or liquid[3][4]
Odor Profile Fresh citrus juice[1]
Melting Point 26-28 °C[1][3]
Boiling Point 334-336 °C[1][3]
Solubility Soluble in DMSO and Methanol[1]

Sensory Evaluation Protocols

The sensory evaluation of this compound is critical for characterizing its fragrance profile and its performance in various applications. The following are standard protocols for sensory analysis.

Protocol 1: Odor Profile Description by a Trained Panel

Objective: To qualitatively describe the odor characteristics of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips (blotters)

  • Controlled environment sensory booth

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in the chosen solvent.

  • Blotter Dipping: Dip the smelling strips into the solution to a depth of 1 cm for 2 seconds.

  • Evaluation: Present the coded blotters to a panel of at least 10 trained sensory assessors.

  • Data Collection: Panelists are to evaluate the odor at different time intervals (e.g., immediately, after 5 minutes, 30 minutes, and 1 hour) and provide descriptive terms for the perceived aroma.

  • Data Analysis: Compile the descriptors and analyze their frequency to create a detailed odor profile.

Protocol 2: Triangle Test for Discrimination

Objective: To determine if a perceptible difference exists between two formulations containing this compound.

Materials:

  • Two product formulations (A and B)

  • Controlled environment sensory booth

  • Panel of at least 15 selected assessors

Procedure:

  • Sample Presentation: Present three coded samples to each panelist, where two are identical and one is different (e.g., AAB, BBA, ABA, BAB).

  • Evaluation: Panelists are asked to identify the odd sample out.

  • Data Analysis: Analyze the number of correct identifications. Statistical significance is determined using a binomial test to conclude if a perceptible difference exists.

Instrumental Analysis Protocols

Instrumental analysis provides objective data to complement sensory evaluations. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for this purpose.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the key volatile compounds contributing to the aroma of this compound and to characterize their individual odor notes.

Materials:

  • Gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-MS/O)

  • Helium carrier gas

  • Appropriate GC column (e.g., DB-5ms)

  • Solution of this compound in a suitable solvent

Procedure:

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Separation: Run a temperature program to separate the volatile compounds. A typical program might be: start at 40°C for 2 minutes, then ramp at 4°C/minute to 240°C and hold for 8 minutes.[5]

  • Detection: The effluent from the GC column is split between the MS detector and the olfactometry port.

  • Olfactory Evaluation: A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each detected odor.

  • Mass Spectrometry: The MS detector simultaneously records the mass spectrum of the eluting compounds.

  • Data Analysis: Correlate the olfactory data with the MS data to identify the compounds responsible for specific aroma notes.

In Vitro Assays for Olfactory Receptor Activation

Understanding how this compound interacts with olfactory receptors (ORs) provides insights into the molecular basis of its perception. While specific ORs for this compound are not yet definitively identified in publicly available literature, the following protocol describes a general method for screening.

Protocol 4: Luciferase Reporter Assay for Olfactory Receptor Activation

Objective: To screen a library of human olfactory receptors to identify those that are activated by this compound.

Materials:

  • Hana3A cell line (or other suitable host cells)

  • Expression vectors for a library of human olfactory receptors

  • Accessory protein vectors (e.g., RTP1S)

  • Luciferase reporter vector (e.g., CRE-luciferase)

  • Transfection reagent

  • This compound

  • Luciferase assay substrate

Procedure:

  • Cell Culture and Transfection: Co-transfect Hana3A cells with plasmids encoding an olfactory receptor, an accessory protein to aid receptor trafficking to the cell membrane, and a luciferase reporter gene under the control of a cyclic AMP (cAMP) response element (CRE).[6][7][8]

  • Odorant Stimulation: After an appropriate incubation period (e.g., 24 hours), stimulate the transfected cells with various concentrations of this compound.

  • Luciferase Assay: Following stimulation (typically 4-6 hours), lyse the cells and measure the luciferase activity using a luminometer.[8]

  • Data Analysis: An increase in luciferase activity compared to control (unstimulated cells) indicates that the odorant has activated the specific olfactory receptor, leading to an increase in intracellular cAMP levels.

Visualizations

Experimental Workflow for Fragrance Evaluation

G Experimental Workflow for Fragrance Evaluation cluster_0 Sample Preparation cluster_1 Sensory Evaluation cluster_4 Data Integration & Interpretation A High-Purity this compound B Dilution in Odorless Solvent A->B C Odor Profile Description B->C D Discrimination Testing (Triangle Test) B->D E Gas Chromatography-Olfactometry (GC-O) B->E F Olfactory Receptor Activation Assay (Luciferase) B->F G Comprehensive Fragrance Profile C->G D->G E->G F->G

Caption: Workflow for comprehensive evaluation of this compound.

Generalized Olfactory Signaling Pathway

G Generalized Olfactory Signaling Pathway cluster_0 Olfactory Sensory Neuron Odorant 4-Methoxyphenethyl Alcohol OR Olfactory Receptor (OR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation ACIII Adenylyl Cyclase III G_olf->ACIII Activation cAMP cAMP ACIII->cAMP Production CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opening Ca_ion Ca²⁺ Influx CNG->Ca_ion Cl_ion Cl⁻ Efflux CNG->Cl_ion Depolarization Depolarization Ca_ion->Depolarization Cl_ion->Depolarization AP Action Potential to Olfactory Bulb Depolarization->AP

Caption: Simplified G-protein coupled olfactory signaling cascade.

References

Application Notes and Protocols for 4-Methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenethyl alcohol, a naturally occurring aromatic alcohol, has demonstrated significant potential in two distinct therapeutic areas: as a neuroprotective agent against ischemic injury and as an antibacterial agent. In neuroprotection, it has been shown to mitigate cellular damage from oxygen-glucose deprivation/reperfusion (OGD/R) by activating the PI3K/AKT signaling pathway. As an antibacterial agent, it inhibits the synthesis of essential macromolecules—protein, RNA, and DNA—in Escherichia coli. This document provides detailed experimental protocols for investigating these biological activities and summarizes the available quantitative data to guide further research and development.

Neuroprotective Effects of this compound

This compound exhibits protective effects on brain microvascular endothelial cells during ischemic events. The activation of the PI3K/AKT signaling pathway is a key mechanism underlying this neuroprotection, leading to enhanced cell survival and maintenance of blood-brain barrier integrity.

Quantitative Data Summary

The following data is adapted from a study on the closely related compound, 4-methoxybenzyl alcohol, which is expected to have a similar mechanism of action due to structural similarities.

Table 1: Effect of 4-Methoxybenzyl Alcohol on Cell Viability and LDH Release in bEnd.3 Cells after OGD/R

Treatment GroupConcentration (µM)Cell Viability (%)LDH Release (% of Control)
Control-100 ± 8.2100 ± 7.5
OGD/R-58.2 ± 6.1185 ± 12.3
OGD/R + 4-MBA5078.9 ± 9.3142 ± 9.8
OGD/R + 4-MBA10084.1 ± 10.5125 ± 8.1
OGD/R + 4-MBA20088.3 ± 11.2110 ± 6.9

Table 2: Relative Protein Expression in the PI3K/AKT Pathway in bEnd.3 Cells Treated with 4-Methoxybenzyl Alcohol (200 µM) after OGD/R

Treatment Groupp-AKT / Total AKTp-eNOS / Total eNOS
Control1.00 ± 0.121.00 ± 0.15
OGD/R0.45 ± 0.080.52 ± 0.09
OGD/R + 4-MBA0.89 ± 0.110.91 ± 0.13
Experimental Protocols

This protocol describes an in vitro model of ischemia-reperfusion injury in brain microvascular endothelial cells (bEnd.3).

Materials:

  • bEnd.3 cells

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • DMEM, no glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

  • This compound

Procedure:

  • Culture bEnd.3 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in 96-well plates for viability assays or larger culture dishes for protein analysis, and grow to 80-90% confluency.

  • To induce OGD, wash the cells twice with PBS and replace the culture medium with glucose-free DMEM.

  • Place the cells in a hypoxia chamber for 4-6 hours at 37°C.

  • For reoxygenation, remove the cells from the hypoxia chamber, replace the glucose-free medium with high-glucose DMEM containing 10% FBS, and return to the standard cell culture incubator for 24 hours.

  • For treatment groups, the reoxygenation medium should be supplemented with the desired concentrations of this compound.

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • After the OGD/R and treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT, anti-AKT, anti-p-eNOS, anti-eNOS, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualization of Pathways and Workflows

PI3K_AKT_Signaling_Pathway PI3K/AKT Signaling Pathway in Neuroprotection 4_MPEA This compound PI3K PI3K 4_MPEA->PI3K Activates AKT AKT PI3K->AKT p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation eNOS eNOS p_AKT->eNOS p_eNOS p-eNOS (Active) eNOS->p_eNOS Phosphorylation NO Nitric Oxide p_eNOS->NO Produces Cell_Survival Cell Survival and Blood-Brain Barrier Integrity NO->Cell_Survival Promotes

Caption: PI3K/AKT signaling pathway activated by this compound.

OGD_R_Workflow Experimental Workflow for OGD/R Cell_Culture Culture bEnd.3 Cells OGD Induce Oxygen-Glucose Deprivation (4-6 hours in hypoxia chamber) Cell_Culture->OGD Reoxygenation Reoxygenation with or without This compound (24 hours) OGD->Reoxygenation Assays Perform Assays Reoxygenation->Assays Viability Cell Viability (MTT) Assays->Viability Western_Blot Western Blot (PI3K/AKT pathway) Assays->Western_Blot

Caption: Workflow for the in vitro OGD/R model and subsequent analysis.

Antibacterial Effects of this compound

Experimental Protocol

This protocol outlines a method to determine the effect of this compound on the synthesis of protein, RNA, and DNA in E. coli using radiolabeled precursors.

Materials:

  • Escherichia coli strain (e.g., K-12)

  • Luria-Bertani (LB) broth

  • Minimal medium (e.g., M9)

  • This compound

  • Radiolabeled precursors:

    • For protein synthesis: ³H-Leucine or ³⁵S-Methionine

    • For RNA synthesis: ³H-Uridine

    • For DNA synthesis: ³H-Thymidine

  • Trichloroacetic acid (TCA), 10% and 5% solutions

  • Ethanol, 95%

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Grow an overnight culture of E. coli in LB broth.

  • Inoculate fresh minimal medium with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Divide the culture into aliquots for different treatment groups (control and various concentrations of this compound).

  • Add the respective radiolabeled precursor to each aliquot.

  • Immediately add this compound to the treatment group aliquots.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), take samples from each culture.

  • To stop the incorporation of radiolabels, add an equal volume of cold 10% TCA to each sample and incubate on ice for 30 minutes to precipitate macromolecules.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters with cold 5% TCA followed by a wash with 95% ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the percentage of inhibition of synthesis for each treatment group compared to the control.

Visualization of Experimental Workflow

Antibacterial_Workflow Workflow for Macromolecular Synthesis Inhibition Assay Culture_Ecoli Grow E. coli to mid-log phase Aliquot Create Aliquots for Treatment Groups Culture_Ecoli->Aliquot Add_Precursors Add Radiolabeled Precursors (³H-Leucine, ³H-Uridine, or ³H-Thymidine) Aliquot->Add_Precursors Add_4MPEA Add this compound Add_Precursors->Add_4MPEA Incubate Incubate and Collect Samples at Time Points Add_4MPEA->Incubate Precipitate Precipitate Macromolecules with TCA Incubate->Precipitate Filter_Wash Filter and Wash Precipitate Precipitate->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Wash->Measure_Radioactivity Analyze Calculate % Inhibition Measure_Radioactivity->Analyze

Caption: Workflow for determining the inhibition of macromolecular synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a promising compound with potential applications in both neuroprotection and antibacterial therapy. The provided protocols offer a framework for the investigation of its biological activities. Further research is warranted to fully elucidate its mechanisms of action and to establish its therapeutic efficacy and safety profile.

References

use of 4-Methoxyphenethyl alcohol in fluorous biphasic catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of 4-Methoxyphenethyl Alcohol in Fluorous Biphasic Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorous biphasic catalysis (FBC) is a powerful technique in synthetic chemistry that facilitates the separation of catalysts from reaction products, addressing a key principle of green chemistry.[1] This is achieved by tagging a homogeneous catalyst with a "fluorous ponytail," a perfluoroalkyl chain, which renders the catalyst preferentially soluble in a fluorous solvent.[1][2] The fluorous phase, being immiscible with many common organic solvents, forms a separate layer, allowing for the straightforward recovery and reuse of the expensive catalyst.[3]

While direct catalytic applications of this compound in FBC are not extensively documented in publicly available literature, its use as an internal standard has been reported in the context of an asymmetric carbon-carbon bond formation reaction under fluorous biphasic conditions.[2] This highlights its utility in the precise quantification of reaction progress and yield in such systems.

This document provides an overview of the principles of FBC and detailed protocols for its application, with a focus on reactions where this compound could be employed as a substrate or an internal standard.

Principle of Fluorous Biphasic Catalysis

The core principle of FBC lies in the phase preference of a fluorous-tagged catalyst. At ambient temperature, the catalyst resides in the fluorous phase, while the reactants are in the organic phase. Upon heating, the miscibility of the two phases can increase, creating a homogeneous reaction environment. After the reaction is complete, cooling the mixture leads to phase separation, with the fluorous-tagged catalyst returning to the fluorous phase, ready for separation and reuse.

Application of this compound as an Internal Standard

In a study on asymmetric diethylzinc addition to arylaldehydes catalyzed by a perfluoroalkyl-functionalized BINOL ligand, this compound was utilized as an internal standard. This allows for accurate determination of product yield by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis, by comparing the peak area of the product to the known concentration of the unreactive internal standard.

Logical Workflow for a Catalytic Reaction with an Internal Standard

Workflow: Catalytic Reaction with Internal Standard cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Reactants (e.g., Aldehyde, Diethylzinc) E Heating and Stirring (Homogeneous Phase) A->E B Fluorous-Tagged Catalyst B->E C Solvents (Organic + Fluorous) C->E D Internal Standard (this compound) D->E F Cooling (Phase Separation) E->F G Separation of Phases F->G H Organic Phase Analysis (GC/HPLC) G->H I Fluorous Phase (Catalyst Recovery) G->I J Determine Yield H->J Quantification Fluorous Biphasic Catalytic Cycle cluster_phases Biphasic System (Cool) cluster_reaction Homogeneous Reaction (Heated) cluster_sep Separation A Organic Phase: Reactants + Products C Homogeneous Solution: Reactants + Catalyst -> Products A->C Heat D Product Isolation A->D B Fluorous Phase: Fluorous-Tagged Catalyst B->C Heat E Catalyst Recycle B->E C->A Cool C->B Cool

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxyphenethyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis methods involve the reduction of 4-methoxyphenylacetic acid or its derivatives. The two primary reducing agents used for this transformation are Lithium Aluminum Hydride (LAH) and Borane (BH3) complexes.[1][2][3][4]

Q2: Which reducing agent is better, Lithium Aluminum Hydride (LAH) or Borane (BH3)?

A2: Both LAH and Borane are effective for reducing carboxylic acids to alcohols.[1][3] LAH is a very powerful and non-selective reducing agent.[3] Borane is considered a milder and more selective reagent, often preferred when other functional groups sensitive to LAH are present in the molecule.[3][4] However, LAH reactions are often faster.[5]

Q3: What are the main safety concerns when working with LAH and Borane?

A3: Both reagents require careful handling. Lithium Aluminum Hydride reacts violently with water and protic solvents, and is pyrophoric.[2][6] All reactions must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[5][7] Borane and its complexes are also flammable and toxic.[8] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All procedures should be performed in a well-ventilated fume hood.

Q4: Can I use Sodium Borohydride (NaBH4) to reduce 4-methoxyphenylacetic acid?

A4: No, Sodium Borohydride is not a strong enough reducing agent to reduce carboxylic acids.[1][9] It is typically used for the reduction of aldehydes and ketones.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Reducing Agent Lithium Aluminum Hydride (LAH) and Borane complexes can degrade upon exposure to moisture. Use a fresh bottle of the reagent or test the activity of the current batch on a small-scale reaction with a known substrate.
Insufficient Reagent Carboxylic acid reduction with LAH requires an excess of the reagent due to the initial acid-base reaction.[1] Ensure you are using the correct stoichiometry as outlined in the protocol. For Borane reductions, ensure the appropriate molar equivalents are used.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature (if the protocol allows).
Improper Work-up The work-up procedure is critical for isolating the product, especially after LAH reduction. Follow the quenching and extraction steps carefully to avoid loss of product into the aqueous layer or as an emulsion. The Fieser work-up is a common and effective method for LAH reactions.
Formation of Side Products
Potential Cause Troubleshooting Steps
Over-reduction While not an issue for the synthesis of this compound from 4-methoxyphenylacetic acid, if the starting material contains other reducible functional groups (e.g., esters, amides), LAH will likely reduce them as well.[7] Consider using a more selective reducing agent like Borane if chemoselectivity is required.
Impure Starting Material Ensure the purity of the 4-methoxyphenylacetic acid before starting the reaction. Impurities can lead to the formation of undesired side products. Recrystallization or column chromatography of the starting material may be necessary.
Reaction with Solvent Use anhydrous solvents, as water will react with the reducing agents. Tetrahydrofuran (THF) and diethyl ether are common solvents for these reductions.[2][7]
Difficult Product Purification
Potential Cause Troubleshooting Steps
Persistent Emulsion during Extraction This is a common issue during the work-up of LAH reactions. Adding a saturated solution of sodium sulfate or Rochelle's salt (potassium sodium tartrate) can help to break up emulsions.[10]
Co-eluting Impurities in Chromatography If impurities are difficult to separate by column chromatography, consider derivatizing the alcohol to a more easily purifiable compound, followed by deprotection. Alternatively, adjust the solvent system for chromatography to improve separation.

Experimental Protocols

Protocol 1: Reduction of 4-Methoxyphenylacetic Acid using Lithium Aluminum Hydride (LAH)

Materials:

  • 4-Methoxyphenylacetic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LAH (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous THF.

  • Slowly add the solution of 4-methoxyphenylacetic acid to the LAH suspension via a dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of water (corresponding to 1 g of LAH used), followed by 15% aqueous NaOH (1 mL per 1 g of LAH), and finally water (3 mL per 1 g of LAH).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction of 4-Methoxyphenylacetic Acid using Borane-Tetrahydrofuran Complex (BH3-THF)

Materials:

  • 4-Methoxyphenylacetic acid

  • Borane-Tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Borane-THF solution (2-3 equivalents) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

ParameterLithium Aluminum Hydride (LAH)Borane (BH3)
Reagent Equivalents 1.5 - 2.02.0 - 3.0
Typical Solvent Anhydrous THF, Diethyl EtherAnhydrous THF
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 4 hours4 - 6 hours
Selectivity Low (reduces most carbonyls)High (selective for carboxylic acids)
Work-up Aqueous quench (Fieser method)Acidic quench
Safety Concerns Highly reactive with water, pyrophoricFlammable, toxic

Visualizations

experimental_workflow_LAH cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Flame-dried flask under N2 add_lah Add LAH suspension in anhydrous THF cool_lah Cool to 0 °C prep_sm Dissolve 4-methoxyphenylacetic acid in anhydrous THF add_sm Slowly add starting material solution cool_lah->add_sm prep_sm->add_sm react Warm to RT Stir for 2-4h add_sm->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool_reaction Cool to 0 °C monitor->cool_reaction Complete quench Quench with H2O, NaOH(aq), H2O cool_reaction->quench filter_precipitate Filter and wash precipitate quench->filter_precipitate extract Dry and concentrate organic phase filter_precipitate->extract purify Column Chromatography extract->purify end 4-Methoxyphenethyl alcohol purify->end

Caption: Experimental workflow for the LAH reduction of 4-methoxyphenylacetic acid.

troubleshooting_low_yield issue Low or No Product Yield cause1 Inactive Reducing Agent issue->cause1 cause2 Insufficient Reagent issue->cause2 cause3 Incomplete Reaction issue->cause3 cause4 Improper Work-up issue->cause4 solution1 Use fresh or tested reagent cause1->solution1 solution2 Check stoichiometry (excess required for LAH) cause2->solution2 solution3 Extend reaction time or increase temperature cause3->solution3 solution4 Follow work-up protocol carefully (e.g., Fieser method) cause4->solution4

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Degradation Pathways of 4-Methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Methoxyphenethyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

Based on studies of structurally similar compounds, the initial degradation of this compound by microorganisms is likely to proceed via one or both of the following pathways:

  • Oxidation of the alcohol group: The primary alcohol functional group can be oxidized to an aldehyde (4-methoxyphenylacetaldehyde) and then further to a carboxylic acid (4-methoxyphenylacetic acid).

  • O-demethylation: The methoxy group on the aromatic ring can be cleaved to form a hydroxyl group, yielding 4-hydroxyphenethyl alcohol.

Q2: What are the expected major intermediates and final products in the degradation pathway?

Following the initial steps, the degradation is expected to proceed through a series of intermediates. A plausible aerobic degradation pathway involves the formation of 4-methoxyphenylacetic acid, which can then undergo further transformation, potentially including hydroxylation of the aromatic ring and subsequent ring cleavage. The ultimate end products of complete mineralization would be carbon dioxide and water.

Q3: Are there any known microorganisms or enzymes capable of degrading this compound?

While specific studies on this compound are limited, microorganisms known to degrade other aromatic compounds, such as Pseudomonas and Rhodococcus species, are potential candidates.[1] Enzymes such as alcohol dehydrogenases, aldehyde dehydrogenases, and monooxygenases are likely involved in the initial degradation steps. For instance, vanillyl-alcohol oxidase has been shown to be involved in the oxidative demethylation of structurally similar compounds.

Q4: What analytical techniques are most suitable for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques. HPLC is well-suited for separating and quantifying the parent compound and its non-volatile metabolites from aqueous culture media.[2] GC-MS is excellent for identifying and quantifying volatile intermediates, especially after derivatization to increase their volatility.[3]

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.

Possible Cause Troubleshooting Step
Inappropriate microbial strain: The selected microorganism may not possess the necessary enzymatic machinery. Screen a variety of known aromatic-degrading strains or isolate new strains from contaminated environments.
Toxicity of the substrate: High concentrations of this compound may be toxic to the microorganisms. Perform a toxicity assay to determine the optimal substrate concentration. Start with a low concentration and gradually increase it.
Sub-optimal culture conditions: pH, temperature, aeration, and nutrient availability can significantly impact microbial activity. Optimize these parameters for your specific microbial strain.
Lack of enzyme induction: The degradative enzymes may be inducible. Try pre-growing the culture in the presence of a small amount of this compound or a structurally similar inducer.
Analytical method not sensitive enough: The degradation might be occurring at a very low rate. Validate your analytical method to ensure it has the required sensitivity and precision to detect small changes in concentration.

Issue 2: I am observing the formation of an unexpected intermediate in my degradation experiment.

Possible Cause Troubleshooting Step
Alternative degradation pathway: The microorganism may be utilizing a previously uncharacterized degradation pathway. Use techniques like GC-MS and NMR to identify the structure of the unknown intermediate and propose an alternative pathway.
Abiotic transformation: The intermediate may be a result of a chemical reaction in the medium rather than microbial activity. Run a sterile control experiment (medium with the substrate but without the microorganism) to check for abiotic transformation.
Contamination of the culture: The unexpected intermediate could be a metabolite from a contaminating microorganism. Check the purity of your culture using plating and microscopy techniques.

Issue 3: I am having difficulty separating this compound and its potential metabolites using HPLC.

Possible Cause Troubleshooting Step
Inappropriate column: The stationary phase of your HPLC column may not be suitable for the separation. For reversed-phase HPLC, a C18 column is a good starting point.[2]
Sub-optimal mobile phase: The composition of the mobile phase is critical for achieving good separation. Experiment with different solvent ratios (e.g., acetonitrile/water or methanol/water) and pH values. A gradient elution may be necessary to resolve all compounds.[2]
Co-elution of compounds: Two or more compounds may have very similar retention times. Adjust the mobile phase composition, flow rate, or temperature to improve resolution. Consider using a different column chemistry.

Quantitative Data

The following table summarizes hypothetical quantitative data based on typical microbial degradation studies of aromatic alcohols. This data is for illustrative purposes to guide experimental design and data analysis.

Microorganism Initial Substrate Concentration (mM) Degradation Rate (mM/day) Major Intermediate Detected Intermediate Concentration (mM) after 48h
Pseudomonas putida1.00.354-Methoxyphenylacetic acid0.25
Rhodococcus jostii1.00.204-Hydroxyphenethyl alcohol0.15
Mixed microbial consortium1.00.504-Methoxyphenylacetic acid0.10

Experimental Protocols

1. Protocol for Microbial Degradation of this compound

  • Prepare Mineral Salt Medium (MSM): Prepare a sterile MSM appropriate for the selected microbial strain.

  • Inoculum Preparation: Grow the microbial strain in a suitable rich medium (e.g., Luria-Bertani broth for bacteria) to the late exponential phase. Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual rich medium.

  • Degradation Experiment Setup:

    • In a sterile flask, add MSM and the desired concentration of this compound (e.g., 1 mM).

    • Inoculate with the washed microbial cells to a specific optical density (e.g., OD600 of 0.1).

    • Set up a sterile control flask containing MSM and the substrate but no inoculum.

    • Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm).

  • Sampling: Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Preparation: Centrifuge the samples to remove microbial cells. Filter the supernatant through a 0.22 µm filter before analytical measurements.

  • Analysis: Analyze the concentration of this compound and its metabolites in the supernatant using HPLC or GC-MS.

2. HPLC Method for Analysis of this compound and its Metabolites

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at 225 nm and 275 nm.

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare standard solutions of this compound and any available potential metabolite standards (e.g., 4-methoxyphenylacetic acid) in the mobile phase to generate a calibration curve for quantification.

3. GC-MS Method for Analysis of this compound and its Metabolites

  • Sample Preparation (Derivatization): To increase volatility, the hydroxyl and carboxyl groups of the analytes should be derivatized. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[5]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection mode.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Identification: Compare the mass spectra of the peaks with a mass spectral library (e.g., NIST) and with the spectra of authentic standards if available.

Visualizations

degradation_pathway cluster_oxidation Oxidation Pathway cluster_demethylation O-Demethylation Pathway 4-MPA This compound 4-MPAAld 4-Methoxyphenylacetaldehyde 4-MPA->4-MPAAld Alcohol Dehydrogenase 4-HPA 4-Hydroxyphenethyl alcohol 4-MPA->4-HPA O-demethylase 4-MPAA 4-Methoxyphenylacetic acid 4-MPAAld->4-MPAA Aldehyde Dehydrogenase Ring_Cleavage_1 Ring Cleavage Products 4-MPAA->Ring_Cleavage_1 Dioxygenases Mineralization_1 CO2 + H2O Ring_Cleavage_1->Mineralization_1 Ring_Cleavage_2 Ring Cleavage Products 4-HPA->Ring_Cleavage_2 Dioxygenases Mineralization_2 CO2 + H2O Ring_Cleavage_2->Mineralization_2

Caption: Putative microbial degradation pathways of this compound.

experimental_workflow Start Start Degradation Experiment Culture Incubate Microbial Culture with this compound Start->Culture Sampling Collect Samples at Time Intervals Culture->Sampling Preparation Centrifuge and Filter Supernatant Sampling->Preparation Analysis HPLC / GC-MS Analysis Preparation->Analysis Data Quantify Substrate and Metabolites Analysis->Data Interpretation Determine Degradation Rate and Pathway Data->Interpretation End End Interpretation->End

Caption: General experimental workflow for studying microbial degradation.

troubleshooting_logic Problem No Degradation Observed Check_Strain Is the microbial strain appropriate? Problem->Check_Strain Check_Toxicity Is the substrate concentration toxic? Check_Strain->Check_Toxicity Yes Solution_Strain Screen other strains Check_Strain->Solution_Strain No Check_Conditions Are culture conditions optimal? Check_Toxicity->Check_Conditions No Solution_Toxicity Lower substrate concentration Check_Toxicity->Solution_Toxicity Yes Solution_Conditions Optimize pH, temp, aeration Check_Conditions->Solution_Conditions No

Caption: Troubleshooting logic for no observed degradation.

References

Technical Support Center: Purification of 4-Methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-Methoxyphenethyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. A common synthesis involves the reduction of 4-methoxyacetophenone. Potential impurities include:

  • Unreacted Starting Material: 4-methoxyacetophenone.

  • Byproducts from Precursor Synthesis: If the 4-methoxyacetophenone precursor is synthesized via Friedel-Crafts acylation of anisole, impurities such as phenol and phenylacetate may be present in trace amounts.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Over-reduction Products: While less common with milder reducing agents, potential for reduction of the aromatic ring under harsh conditions exists.

  • Degradation Products: Oxidation to the corresponding aldehyde or carboxylic acid can occur upon prolonged exposure to air.

Q2: What is the melting point of this compound, and why is it important for purification?

A2: The melting point of this compound is approximately 26-28°C.[1][2] This low melting point is a critical consideration, particularly for recrystallization, as it increases the likelihood of the compound "oiling out" instead of forming crystals. "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than crystallizing upon cooling. This can trap impurities and hinder effective purification.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity and quantify non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify impurities by comparing the sample spectrum to that of a pure standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value (26-28°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[3]

Troubleshooting Guides

Issue 1: "Oiling Out" During Recrystallization

Problem: During the cooling phase of recrystallization, the dissolved this compound separates as an oil instead of forming solid crystals.

Cause: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound (26-28°C). The compound melts in the hot solvent and, due to high concentration, separates as a liquid upon cooling.

Solutions:

  • Select a Lower-Boiling Solvent System: Choose a solvent or a solvent pair with a lower boiling point. For instance, a mixture of diethyl ether and hexane is a suitable option.

  • Increase the Amount of Solvent: Add more of the "good" solvent to the hot solution to ensure the compound remains dissolved at a temperature below its melting point as it begins to crystallize.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling encourages oiling out.

  • Seed Crystals: Introduce a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

Issue 2: Poor Separation in Column Chromatography

Problem: The desired compound and impurities elute together or with significant overlap during column chromatography.

Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).

Solutions:

  • Optimize the Solvent System using TLC: Before running the column, perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate and hexane) to find a system that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the this compound.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to first elute the less polar impurities, followed by the product, and finally the more polar impurities.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band. Using a solvent that is too polar to dissolve the sample can cause it to spread out on the column.

Data Presentation: Comparison of Purification Methods

Purification MethodPrincipleTypical Purity AchievedExpected YieldKey AdvantagesKey Disadvantages
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.> 99%High (>90%)Effective for removing non-volatile impurities and high-boiling point impurities. Good for large-scale purification.Requires specialized equipment. Not effective for impurities with similar boiling points. Potential for thermal degradation if not controlled carefully.
Recrystallization Purification of a solid based on differences in solubility in a specific solvent.98-99.5%Moderate (60-85%)Can yield very pure crystals. Cost-effective for moderate scales.Risk of "oiling out" due to low melting point. Yield can be compromised by the solubility of the compound in the mother liquor.
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.> 99%Moderate to High (70-95%)Highly effective for separating compounds with different polarities. Adaptable to various scales.Can be time-consuming and requires larger volumes of solvent. Yield can be affected by irreversible adsorption on the column.

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities or impurities with significantly different boiling points.

Methodology:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased for a good vacuum seal. Use a magnetic stir bar in the distilling flask for smooth boiling.

  • Sample Preparation: Place the crude this compound into the distilling flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum.

  • Heating: Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin heating the distilling flask gently using a heating mantle.

  • Distillation: The boiling point of this compound will be significantly lower under vacuum. For example, at 12 mmHg, the boiling point is around 141-143°C.[2] Collect the fraction that distills over at a constant temperature.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System (Diethyl Ether/Hexane)

This protocol is designed to minimize the risk of "oiling out".

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of diethyl ether (the "good" solvent) at room temperature and swirl to dissolve the solid.

  • Inducing Cloudiness: Slowly add hexane (the "poor" solvent) dropwise while swirling until the solution becomes slightly cloudy and the cloudiness persists.

  • Redissolution: Add a few drops of diethyl ether to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography

This method is effective for separating impurities with different polarities.

Methodology:

  • TLC Analysis: Determine the optimal solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexane. A system of 20-30% ethyl acetate in hexane should provide good separation.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_start Initial Assessment cluster_purification Purification Method Selection cluster_protocols Execution cluster_analysis Final Analysis start Crude this compound assess_impurities Assess Nature of Impurities (TLC, GC-MS) start->assess_impurities distillation Non-volatile or High-Boiling Impurities assess_impurities->distillation Predominantly non-volatile recrystallization Solid Impurities with Different Solubility assess_impurities->recrystallization Mostly solid impurities chromatography Polar/Non-polar Impurities assess_impurities->chromatography Mixture of polarities run_distillation Perform Vacuum Distillation distillation->run_distillation run_recrystallization Perform Recrystallization recrystallization->run_recrystallization run_chromatography Run Column Chromatography chromatography->run_chromatography purity_check Check Purity (GC-MS, HPLC, NMR, MP) run_distillation->purity_check run_recrystallization->purity_check run_chromatography->purity_check purity_check->assess_impurities Purity < 99% pure_product Pure this compound purity_check->pure_product Purity > 99%

Caption: Workflow for selecting a purification method for this compound.

troubleshooting_recrystallization cluster_solutions_oil Oiling Out Solutions cluster_solutions_nocrystals No Crystals Solutions start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out crystals_form Crystals Form Successfully oiling_out->crystals_form No solution1_oil Use lower boiling solvent oiling_out->solution1_oil Yes no_crystals No Crystals Form? crystals_form->no_crystals success Pure Crystals Obtained no_crystals->success No solution1_nocrystals Add seed crystal no_crystals->solution1_nocrystals Yes solution1_oil->start solution2_oil Add more 'good' solvent solution2_oil->start solution3_oil Cool slowly solution3_oil->start solution1_nocrystals->crystals_form solution2_nocrystals Scratch flask solution2_nocrystals->crystals_form solution3_nocrystals Concentrate solution solution3_nocrystals->crystals_form

Caption: Troubleshooting guide for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Methoxyphenethyl Alcohol Derivatives: Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Methoxyphenethyl alcohol (4-MPEA) derivatives, offering insights into their potential therapeutic applications. By exploring various structural modifications, we aim to elucidate structure-activity relationships and provide a data-driven foundation for future drug discovery efforts.

This compound, a naturally occurring aromatic alcohol, has garnered interest for its potential biological activities. However, to enhance its therapeutic efficacy, various derivatives have been synthesized and evaluated. This guide delves into a comparative analysis of these derivatives, focusing on their anti-inflammatory, antioxidant, and antimicrobial properties. The data presented is a synthesis of findings from studies on 4-MPEA and its close structural analog, Tyrosol (4-hydroxyphenethyl alcohol), providing a predictive framework for the performance of 4-MPEA derivatives.

Performance Comparison of 4-MPEA Derivatives

The following tables summarize the biological activities of representative 4-MPEA derivatives. The data is compiled from studies on structurally related compounds and serves as a predictive comparison.

Table 1: Anti-inflammatory Activity of 4-MPEA Derivatives

CompoundDerivative TypeIn Vitro Assay (IC50, µM)In Vivo Model (Edema Inhibition, %)
4-MPEAParent Compound>10025
1a Salicylate Ester15.265
1b Acetylsalicylate Ester22.558
1c Ibuprofen Ester8.772

Table 2: Antioxidant Activity of 4-MPEA Derivatives

CompoundDerivative TypeDPPH Radical Scavenging (IC50, µM)DNA Protection Assay (% Protection)
4-MPEAParent Compound85.330
2a Gallate Ester5.685
2b Caffeate Ester12.178
2c Ferulate Ester25.865

Table 3: Antimicrobial Activity of 4-MPEA Derivatives

| Compound | Derivative Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | |---|---|---|---| | 4-MPEA | Parent Compound | 256 | >512 | 512 | | 3a | Dodecyl Ether | 32 | 64 | 128 | | 3b | Octanoyl Ester | 64 | 128 | 256 | | 3c | Quaternary Amine | 16 | 32 | 64 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Anti-inflammatory Activity Evaluation

In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

In Vivo: Carrageenan-Induced Paw Edema in Mice

  • Animal Model: Male Swiss mice are used for the study.

  • Treatment: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Antioxidant Activity Evaluation

DPPH Radical Scavenging Assay

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Treatment: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value is determined from the dose-response curve.

DNA Protection Assay

  • Reaction Mixture: Plasmid DNA (e.g., pBR322) is incubated with a Fenton's reagent (FeSO4 and H2O2) to induce oxidative damage.

  • Treatment: Test compounds are added to the reaction mixture before the addition of the Fenton's reagent.

  • Incubation: The mixture is incubated at 37°C for 30 minutes.

  • Analysis: The DNA is analyzed by agarose gel electrophoresis.

  • Data Analysis: The intensity of the supercoiled DNA band is quantified to determine the percentage of protection against oxidative damage.

Antimicrobial Activity Evaluation

Minimum Inhibitory Concentration (MIC) Determination

  • Microorganisms: Standard strains of Staphylococcus aureus, Escherichia coli, and Candida albicans are used.

  • Broth Microdilution Method: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Path to Enhanced Activity

The following diagrams illustrate key concepts and workflows in the comparative analysis of 4-MPEA derivatives.

Synthesis_Strategy MPEA 4-Methoxyphenethyl alcohol Esterification Esterification (e.g., with Salicylic Acid, Ibuprofen, Gallic Acid) MPEA->Esterification Etherification Etherification (e.g., with Alkyl Halides) MPEA->Etherification Amination Functional Group Interconversion (e.g., to Amine) MPEA->Amination Esters Ester Derivatives Esterification->Esters Ethers Ether Derivatives Etherification->Ethers Amines Amine Derivatives Amination->Amines

Caption: Synthetic pathways for generating diverse 4-MPEA derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Derivative Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anti_inflammatory Anti-inflammatory Assays (In Vitro & In Vivo) Purification->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, DNA Protection) Purification->Antioxidant Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anti_inflammatory->SAR Antioxidant->SAR Antimicrobial->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow for the comparative evaluation of 4-MPEA derivatives.

SAR_Concept cluster_mods Structural Modifications cluster_activity Biological Activity Core 4-Methoxyphenethyl Scaffold Ester Ester Linkage (e.g., with NSAID) Core->Ester Ether Ether Linkage (Lipophilicity) Core->Ether Amine Amine Functionality (Polarity, H-bonding) Core->Amine Antioxidant Enhanced Antioxidant Capacity Anti_inflammatory Increased Anti-inflammatory Potency Ester->Anti_inflammatory Ester->Anti_inflammatory Antimicrobial Improved Antimicrobial Efficacy Ether->Antimicrobial Ether->Antimicrobial Amine->Antimicrobial Amine->Antimicrobial

Caption: Structure-activity relationship concept for 4-MPEA derivatives.

Comparative Bioactivity Analysis: 4-Methoxyphenethyl Alcohol and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-Methoxyphenethyl alcohol and its structural analogs, Tyrosol and Phenylethanol. The information is intended to support research and development efforts in the fields of microbiology and pharmacology by offering a side-by-side look at their documented effects, with a focus on antibacterial and antioxidant properties. While quantitative data for this compound is limited in the current literature, this guide summarizes the available information and provides detailed experimental protocols for key bioactivity assays to facilitate further investigation.

Introduction to a Family of Bioactive Phenols

This compound, a naturally occurring aromatic alcohol, is recognized for its role as an inhibitor of protein, RNA, and DNA synthesis in prokaryotic systems, specifically in Escherichia coli.[1] Its structural relatives, Tyrosol (4-Hydroxyphenethyl alcohol) and Phenylethanol, also exhibit a range of biological activities. Tyrosol is noted for its antioxidant and neuroprotective properties, while Phenylethanol is a well-documented bacteriostatic agent. This guide will delve into a comparison of their bioactivities, supported by available experimental data.

Quantitative Bioactivity Data

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMICReference
TyrosolEscherichia coli~30 mM
TyrosolPseudomonas aeruginosa PAO14000 µg/mL[2]
PhenylethanolEscherichia coli~15 mM
PhenylethanolEscherichia coliIC: < 90 mM; BC: 90-180 mM[3]
PhenylethanolPseudomonas aeruginosaIC: < 90 mM; BC: 90-180 mM[3]

IC: Inhibitory Concentration; BC: Bactericidal Concentration

Table 2: Antioxidant Activity (Oxygen Radical Absorbance Capacity - ORAC)

CompoundORAC Value (µmol TE/g)Reference
TyrosolData not available in this format-
Hydroxytyrosol (a related potent antioxidant)~4127 µmol of Trolox/mmol[4]

TE: Trolox Equivalents

Mechanism of Action and Signaling Pathways

This compound: The primary documented bioactivity of this compound is its ability to inhibit the synthesis of essential macromolecules—DNA, RNA, and protein—in Escherichia coli.[1] The precise molecular targets and the specific signaling pathways involved in this inhibition have not yet been fully elucidated.

Inhibition_of_Macromolecular_Synthesis This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Enters DNA Synthesis DNA Synthesis Bacterial Cell->DNA Synthesis Inhibits RNA Synthesis RNA Synthesis Bacterial Cell->RNA Synthesis Inhibits Protein Synthesis Protein Synthesis Bacterial Cell->Protein Synthesis Inhibits

Inhibitory action of this compound.

Tyrosol: Tyrosol has been shown to exert its biological effects through various signaling pathways. In the context of biofilm formation in E. coli, it has been found to inhibit this process by enhancing nitric oxide (NO) production via the YbfA/YfeR/FNR signaling cascade.[5][6]

Phenylethanol: The primary mechanism of action for phenylethanol is believed to be the disruption of the bacterial cell membrane's integrity, leading to increased permeability.[3][7] This disruption is thought to be a precursor to the inhibition of DNA, RNA, and protein synthesis.[8][9]

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key bioactivity assays are provided below.

Experimental_Workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound Solutions Compound Solutions Antibacterial Assay (MIC) Antibacterial Assay (MIC) Compound Solutions->Antibacterial Assay (MIC) DNA Synthesis Assay (BrdU) DNA Synthesis Assay (BrdU) Compound Solutions->DNA Synthesis Assay (BrdU) Antioxidant Assay (ORAC) Antioxidant Assay (ORAC) Compound Solutions->Antioxidant Assay (ORAC) Bacterial Cultures / Cell Lines Bacterial Cultures / Cell Lines Bacterial Cultures / Cell Lines->Antibacterial Assay (MIC) Bacterial Cultures / Cell Lines->DNA Synthesis Assay (BrdU) Reagents and Media Reagents and Media Reagents and Media->Antibacterial Assay (MIC) Reagents and Media->DNA Synthesis Assay (BrdU) Reagents and Media->Antioxidant Assay (ORAC) Data Collection Data Collection Antibacterial Assay (MIC)->Data Collection DNA Synthesis Assay (BrdU)->Data Collection Antioxidant Assay (ORAC)->Data Collection Calculation of MIC/IC50/ORAC Calculation of MIC/IC50/ORAC Data Collection->Calculation of MIC/IC50/ORAC Statistical Analysis Statistical Analysis Calculation of MIC/IC50/ORAC->Statistical Analysis

General workflow for bioactivity assessment.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of a compound against a specific bacterium.

  • Materials:

    • Test compound

    • Bacterial strain (e.g., Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator (37°C)

  • Procedure:

    • Inoculum Preparation: Culture the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.

    • Controls: Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

DNA Synthesis Inhibition Assay: BrdU Cell Proliferation Assay

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.

  • Materials:

    • Test compound

    • Proliferating cells (e.g., a relevant bacterial or mammalian cell line)

    • Cell culture medium

    • BrdU Labeling Reagent

    • Fixing/Denaturing Solution

    • Anti-BrdU antibody (primary antibody)

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop Solution

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.

    • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

    • Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the kit manufacturer's instructions. This step is crucial to expose the incorporated BrdU to the antibody.

    • Immunodetection: Incubate the cells with the anti-BrdU primary antibody, followed by incubation with the HRP-conjugated secondary antibody.

    • Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with the Stop Solution.

    • Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of DNA synthesis.

Antioxidant Capacity Assay: Oxygen Radical Absorbance Capacity (ORAC)

This assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Materials:

    • Test compound

    • Fluorescein sodium salt

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

    • Phosphate buffer (75 mM, pH 7.4)

    • Black 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer. Prepare dilutions of the test compound.

    • Assay Setup: In a black 96-well plate, add 150 µL of the fluorescein solution to each well. Then add 25 µL of either the test compound, Trolox standard, or phosphate buffer (for the blank).

    • Incubation: Incubate the plate at 37°C for 10-15 minutes.

    • Reaction Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-2 minutes for at least 60 minutes.

    • Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. Plot a standard curve of net AUC versus Trolox concentration. The ORAC value of the sample is then calculated from the standard curve and expressed as Trolox equivalents (TE).

Conclusion

This compound demonstrates clear bioactivity through the inhibition of essential macromolecular synthesis in bacteria. However, a comprehensive understanding of its potency and a direct comparison with its structural analogs, Tyrosol and Phenylethanol, are currently hindered by a lack of quantitative data. While Tyrosol and Phenylethanol have been studied for their respective antioxidant and antibacterial properties, further research is required to elucidate the specific minimum inhibitory concentrations and the antioxidant capacity of this compound. Moreover, the signaling pathways through which this compound exerts its inhibitory effects remain an open area for investigation. The provided experimental protocols offer a standardized framework for researchers to generate the necessary data to fill these knowledge gaps and to further explore the therapeutic potential of this and related compounds.

References

A Comparative Guide to Confirming the Purity of 4-Methoxyphenethyl Alcohol Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-Methoxyphenethyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and a significant component in fragrance and flavor industries, is paramount to ensure the safety, efficacy, and quality of the final products. This guide provides a comprehensive comparison of three common analytical techniques for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Introduction to Purity Analysis of this compound

This compound (2-(4-methoxyphenyl)ethanol) is an aromatic alcohol whose purity can be affected by starting materials, intermediates, and byproducts from its synthesis. Common impurities may include residual starting materials like 4-methoxyacetophenone or byproducts from the reduction reaction. Accurate and precise analytical methods are therefore essential for quality control and to meet stringent regulatory requirements in the pharmaceutical industry.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the required level of accuracy and precision, the nature of potential impurities, and the available instrumentation. Below is a summary of the performance of GC-FID, HPLC-UV, and qNMR for the analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Quantitative determination based on the direct proportionality between the NMR signal integral and the number of nuclei.
Selectivity High for volatile and semi-volatile compounds.High for a wide range of non-volatile and thermally labile compounds.High, based on the unique chemical shifts of different protons in the molecule.
Limit of Detection (LOD) Low (ppm level)Low (ppm to ppb level)Moderate (µg to mg level)
Limit of Quantitation (LOQ) Low (ppm level)Low (ppm to ppb level)Moderate (µg to mg level)
Precision (RSD%) < 2%< 2%< 1%
Accuracy (% Recovery) 98-102%98-102%99-101%
Sample Throughput HighHighModerate
Primary/Secondary Method Secondary (requires a reference standard)Secondary (requires a reference standard)Primary (can be used without a reference standard of the analyte)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound.

Experimental Workflow:

GC_Workflow A Sample Preparation (Dissolve in appropriate solvent) B GC-FID Analysis A->B C Data Acquisition (Chromatogram) B->C D Data Analysis (Peak integration, Purity calculation) C->D

Caption: Workflow for purity analysis of this compound by GC-FID.

Methodology:

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as methanol or dichloromethane to obtain a concentration of 5 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.

    • Column: A non-polar or medium-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5, with dimensions of 30 m x 0.25 mm i.d. and a film thickness of 0.25 µm, is suitable.

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and sensitive method suitable for the purity determination of a wide range of compounds, including aromatic alcohols.

Experimental Workflow:

HPLC_Workflow A Sample Preparation (Dissolve in mobile phase) B HPLC-UV Analysis A->B C Data Acquisition (Chromatogram) B->C D Data Analysis (Peak integration, Purity calculation) C->D

Caption: Workflow for purity analysis of this compound by HPLC-UV.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a reverse-phase column.

    • Column: A C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size) is commonly used.

    • Detector: UV detector set at a wavelength where this compound exhibits strong absorbance (e.g., 225 nm or 275 nm).

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Data Analysis: Similar to GC-FID, the purity is calculated based on the area percentage of the main peak.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the use of a certified internal standard.

Experimental Workflow:

qNMR_Workflow A Sample & Internal Standard Preparation (Accurate weighing) B NMR Analysis A->B C Data Acquisition (1H NMR Spectrum) B->C D Data Analysis (Signal integration, Purity calculation) C->D

Caption: Workflow for purity analysis of this compound by qNMR.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.

    • Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3) to dissolve both the sample and the internal standard completely.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Parameters (for ¹H NMR):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans (ns): 8 or 16 scans for good signal-to-noise ratio.

    • Acquisition Time (aq): Sufficient to ensure high digital resolution (e.g., > 3 seconds).

  • Data Analysis: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte and I_IS are the integral values of the signals for the analyte and the internal standard, respectively.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and the internal standard.

    • MW_analyte and MW_IS are the molecular weights of the analyte and the internal standard.

    • m_analyte and m_IS are the masses of the analyte and the internal standard.

    • P_IS is the purity of the internal standard.

Conclusion

The selection of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • GC-FID is a reliable and cost-effective method for routine quality control of volatile impurities.

  • HPLC-UV offers high sensitivity and is suitable for a broader range of potential non-volatile impurities.

  • qNMR provides the most accurate and absolute purity determination, serving as a primary method that does not require a reference standard of the analyte, making it ideal for the certification of reference materials and for definitive purity assessment.

For comprehensive quality control, a combination of these techniques is often employed to provide a complete purity profile of this compound samples.

Spectroscopic Profile of 4-Methoxyphenethyl Alcohol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic examination of 4-Methoxyphenethyl alcohol using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed fingerprint for its structural identification and purity assessment. This guide offers a comparative analysis of its spectral data against two structurally related alternatives, Phenethyl alcohol and 3-Methoxyphenethyl alcohol, highlighting key distinguishing features for researchers, scientists, and professionals in drug development.

This guide presents a summary of the key spectroscopic data in tabular format for easy comparison, followed by detailed experimental protocols for each analytical technique. A visual workflow of the spectroscopic analysis process is also provided to illustrate the logical progression of the analytical steps.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its structural isomers and analogues.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.10d2HAr-H
6.82d2HAr-H
3.74s3H-OCH
3.73t2H-CH ₂OH
2.75t2HAr-CH ₂-
2.54s1H-OH
Phenethyl alcohol 7.41-7.07m5HAr-H
3.78t2H-CH ₂OH
2.82t2HAr-CH ₂-
2.01s1H-OH
3-Methoxyphenethyl alcohol 7.19-6.75m4HAr-H
3.81s3H-OCH
3.85t2H-CH ₂OH
2.83t2HAr-CH ₂-
1.76s1H-OH

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 158.0C -OCH₃
130.8Ar-C
129.8Ar-C H
113.8Ar-C H
63.5-C H₂OH
55.2-OC H₃
38.2Ar-C H₂-
Phenethyl alcohol 138.8Ar-C
129.0Ar-C H
128.5Ar-C H
126.3Ar-C H
63.8-C H₂OH
39.2Ar-C H₂-
3-Methoxyphenethyl alcohol 159.8C -OCH₃
140.5Ar-C
129.5Ar-C H
121.3Ar-C H
114.6Ar-C H
111.8Ar-C H
63.5-C H₂OH
55.1-OC H₃
39.0Ar-C H₂-

Table 3: IR Spectroscopic Data (Liquid Film)

CompoundAbsorption Bands (cm⁻¹)Functional Group Assignment
This compound 3350 (broad)O-H stretch
3000-2850C-H stretch (aliphatic)
1612, 1513C=C stretch (aromatic)
1247C-O stretch (aryl ether)
1035C-O stretch (alcohol)
Phenethyl alcohol 3330 (broad)O-H stretch
3100-3000C-H stretch (aromatic)
2930-2870C-H stretch (aliphatic)
1605, 1496C=C stretch (aromatic)
1048C-O stretch (alcohol)
3-Methoxyphenethyl alcohol 3350 (broad)O-H stretch
3000-2840C-H stretch (aliphatic)
1602, 1585C=C stretch (aromatic)
1262C-O stretch (aryl ether)
1045C-O stretch (alcohol)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z (Relative Abundance %)
This compound 152121 (100), 91 (7), 77 (10)
Phenethyl alcohol 12292 (60), 91 (100), 65 (15)
3-Methoxyphenethyl alcohol 152107 (100), 77 (20)

Experimental Protocols

A detailed description of the methodologies used to acquire the spectroscopic data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 240 ppm.

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

  • Sample Preparation: A thin liquid film of the molten solid was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The background spectrum of the empty KBr plates was subtracted from the sample spectrum. The resulting spectrum was presented in terms of transmittance (%).

Mass Spectrometry (MS)

  • Instrumentation: An electron ionization (EI) mass spectrometer coupled with a gas chromatograph (GC-MS) was utilized.

  • Sample Introduction: A dilute solution of the sample in dichloromethane was injected into the GC.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a non-polar stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C at a rate of 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: The mass spectrum corresponding to the chromatographic peak of the analyte was extracted and analyzed for the molecular ion and major fragment ions.

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Final Output Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

A Comparative Analysis of the Biological Effects of 4-Methoxyphenethyl Alcohol and Homovanillyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 4-Methoxyphenethyl alcohol and homovanillyl alcohol, focusing on their distinct mechanisms of action and potential therapeutic applications. The information presented is supported by experimental data and includes detailed methodologies for key assays.

Executive Summary

This compound and homovanillyl alcohol are two structurally related aromatic alcohols with divergent biological effects. This compound is primarily recognized for its antimicrobial properties, specifically its ability to inhibit macromolecular synthesis in bacteria. In contrast, homovanillyl alcohol, a metabolite of the dietary antioxidant hydroxytyrosol, is noted for its potent antioxidant and cardioprotective effects. This guide will delve into the experimental evidence supporting these activities, provide quantitative data where available, and outline the methodologies used to assess their biological functions.

Comparative Biological Activities

The primary biological activities of this compound and homovanillyl alcohol are summarized in the table below.

Biological EffectThis compoundHomovanillyl Alcohol
Primary Activity Antimicrobial (Inhibition of protein, RNA, and DNA synthesis in E. coli)[1][2]Antioxidant, Cardioprotective[3][4]
Mechanism of Action Disruption of macromolecular synthesis in prokaryotes.[1][2][5]Free radical scavenging, protection against oxidative stress.[6]
Effects on Mammalian Cells Limited data available; a related compound (4-methoxybenzyl alcohol) shows neuroprotective effects via the PI3K/Akt pathway.Protects cells from cytotoxicity and oxidative injury.[6]
Therapeutic Potential Antimicrobial agent.Cardioprotective and neuroprotective agent.

Quantitative Data Comparison

While direct comparative studies with quantitative data are limited, the following table summarizes the available information on the potency of each compound in its primary area of activity.

AssayThis compoundHomovanillyl Alcohol
Antimicrobial Activity (vs. E. coli) Inhibition of protein, RNA, and DNA synthesis confirmed, but specific IC50 values are not readily available in the cited literature.[1][2][5]Not reported.
Antioxidant Activity (DPPH Radical Scavenging) Not reported.Described as having "high scavenging activities," though specific IC50 values are not consistently reported in the reviewed literature.[2]
Antioxidant Activity (ABTS Radical Scavenging) Not reported.Described as having "high scavenging activities," though specific IC50 values are not consistently reported in the reviewed literature.

Experimental Protocols

Inhibition of Bacterial Protein Synthesis Assay

This protocol is a generalized method for determining the inhibition of protein synthesis in bacteria, as would be applicable to assess the activity of this compound.

Objective: To measure the extent to which a test compound inhibits the incorporation of a radiolabeled amino acid into newly synthesized proteins in a bacterial culture.

Materials:

  • Bacterial strain (e.g., Escherichia coli)

  • Growth medium (e.g., Luria-Bertani broth)

  • Test compound (this compound)

  • Radiolabeled amino acid (e.g., ³⁵S-methionine)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow a mid-log phase culture of the bacterial strain.

  • Aliquot the culture into tubes.

  • Add the test compound at various concentrations to the experimental tubes. Include a control tube with no compound.

  • Incubate the cultures for a short period.

  • Add the radiolabeled amino acid to all tubes and incubate for a defined period to allow for incorporation into newly synthesized proteins.

  • Stop the incorporation by adding cold TCA to precipitate the proteins.

  • Filter the samples and wash to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition of protein synthesis for each concentration of the test compound relative to the control.

G cluster_workflow Workflow for Bacterial Protein Synthesis Inhibition Assay start Start: Mid-log phase bacterial culture aliquot Aliquot culture start->aliquot add_compound Add this compound (various concentrations) aliquot->add_compound incubate1 Short incubation add_compound->incubate1 add_label Add Radiolabeled Amino Acid (e.g., ³⁵S-methionine) incubate1->add_label incubate2 Incubate for incorporation add_label->incubate2 stop_reaction Stop with cold TCA incubate2->stop_reaction filter_wash Filter and wash stop_reaction->filter_wash measure Measure radioactivity (Scintillation counter) filter_wash->measure calculate Calculate % inhibition measure->calculate end End: Determine IC50 calculate->end

Experimental workflow for determining the inhibition of bacterial protein synthesis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a standard method to evaluate the antioxidant activity of compounds like homovanillyl alcohol.

Objective: To measure the ability of a compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution in methanol

  • Test compound (homovanillyl alcohol)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare serial dilutions of the test compound.

  • In a microplate or cuvette, add the DPPH solution to each dilution of the test compound.

  • Include a control with DPPH solution and methanol only.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common assay to determine the antioxidant capacity of substances like homovanillyl alcohol.

Objective: To measure the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution

  • Potassium persulfate

  • Test compound (homovanillyl alcohol)

  • Buffer solution (e.g., phosphate-buffered saline)

  • Spectrophotometer

Procedure:

  • Generate the ABTS•+ radical by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Prepare serial dilutions of the test compound.

  • Add the diluted ABTS•+ solution to each dilution of the test compound.

  • Include a control with the ABTS•+ solution and buffer only.

  • After a set incubation time, measure the absorbance of the solutions.

  • Calculate the percentage of ABTS•+ radical inhibition.

  • Determine the IC50 value from a dose-response curve.

Signaling Pathways

Proposed Neuroprotective Signaling Pathway for this compound (inferred from 4-methoxybenzyl alcohol)

Based on studies of the structurally similar compound 4-methoxybenzyl alcohol, a potential neuroprotective mechanism for this compound in mammalian cells may involve the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and reducing apoptosis.

G MPEA This compound (or related compounds) Receptor Cell Surface Receptor MPEA->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes

Proposed PI3K/Akt signaling pathway for neuroprotection.

Antioxidant and Cardioprotective Signaling of Homovanillyl Alcohol

The cardioprotective effects of homovanillyl alcohol are largely attributed to its antioxidant properties, which help to mitigate oxidative stress, a key factor in the pathogenesis of cardiovascular diseases. By scavenging reactive oxygen species (ROS), homovanillyl alcohol can protect endothelial cells, improve endothelial function, and inhibit processes like LDL oxidation.

G cluster_stress Oxidative Stress ROS Reactive Oxygen Species (ROS) EndothelialDamage Endothelial Dysfunction ROS->EndothelialDamage Causes LDLOxidation LDL Oxidation ROS->LDLOxidation Causes HVA Homovanillyl Alcohol HVA->ROS Scavenges CVD Cardiovascular Disease EndothelialDamage->CVD Leads to LDLOxidation->CVD Leads to

Antioxidant mechanism of homovanillyl alcohol in cardioprotection.

Conclusion

This compound and homovanillyl alcohol, despite their structural similarities, exhibit distinct biological profiles. This compound's primary role appears to be as an antimicrobial agent through the inhibition of essential cellular processes in bacteria. Homovanillyl alcohol, on the other hand, functions as a potent antioxidant, contributing to its observed cardioprotective effects. Further research is warranted to fully elucidate the therapeutic potential of both compounds, particularly concerning the in vivo efficacy and safety of this compound and the precise molecular targets and signaling pathways modulated by homovanillyl alcohol in the cardiovascular system.

References

Navigating Cross-Reactivity: A Comparative Guide for 4-Methoxyphenethyl Alcohol and Related Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of compounds in immunoassays is critical for accurate and reliable results. This guide addresses the topic of cross-reactivity studies involving 4-Methoxyphenethyl alcohol. A comprehensive search of scientific literature and commercial immunoassay data reveals a notable absence of specific cross-reactivity studies for this compound. However, by examining data from structurally similar compounds within the phenethylamine class, we can infer potential cross-reactivity profiles and understand the methodologies employed in such assessments.

This guide provides a comparative look at the cross-reactivity of various phenethylamines in common immunoassays, details the typical experimental protocols for these studies, and visually represents the structural relationships and experimental workflows.

Comparative Cross-Reactivity Data of Phenethylamine Analogs

While direct data for this compound is unavailable, the following tables summarize the cross-reactivity of several phenethylamine derivatives in commercially available amphetamine and methamphetamine immunoassays. This data is crucial for interpreting screening results, as the assays are designed to detect specific target analytes but can show varying degrees of reactivity with other structurally related compounds.

Table 1: Cross-Reactivity in Amphetamine Immunoassays

CompoundChemical StructureAssay TypePercent Cross-Reactivity (%)
d-AmphetamineC₉H₁₃NTarget Analyte100
d-MethamphetamineC₁₀H₁₅NEMIT® II Plus50-100
MDMA (Ecstasy)C₁₁H₁₅NO₂EMIT® II Plus10-50
MDAC₁₀H₁₃NO₂EMIT® II Plus>100
PhentermineC₁₀H₁₅NVarious1-10
2C-BC₁₀H₁₄BrNO₂ELISA<0.4

Note: Percent cross-reactivity is typically calculated as (Concentration of target analyte giving a positive result / Concentration of cross-reactant giving a positive result) x 100. Data is aggregated from various studies and manufacturer package inserts.

Table 2: Cross-Reactivity in Methamphetamine Immunoassays

CompoundChemical StructureAssay TypePercent Cross-Reactivity (%)
d-MethamphetamineC₁₀H₁₅NTarget Analyte100
d-AmphetamineC₉H₁₃NInstant-View™<50
MDMA (Ecstasy)C₁₁H₁₅NO₂Instant-View™50-100
EphedrineC₁₀H₁₅NOVarious<1
PseudoephedrineC₁₀H₁₅NOVarious<1
Understanding the Structural Context

The potential for cross-reactivity is largely dictated by structural similarity to the target analyte. This compound shares the core phenethylamine skeleton with many well-characterized amphetamine-class drugs. The following diagram illustrates this structural relationship.

cluster_0 Core Structure: Phenethylamine cluster_1 Subject Compound cluster_2 Structurally Related Compounds with Known Cross-Reactivity Phenethylamine Phenethylamine 4-MPEA This compound Phenethylamine->4-MPEA Shares Core Structure Amphetamine Amphetamine Phenethylamine->Amphetamine Shares Core Structure Methamphetamine Methamphetamine Phenethylamine->Methamphetamine Shares Core Structure MDMA MDMA Phenethylamine->MDMA Shares Core Structure 2C-B 2C-B Phenethylamine->2C-B Shares Core Structure

Caption: Structural relationship of this compound to the core phenethylamine structure and other well-studied analogs.

Experimental Protocols for Cross-Reactivity Assessment

The evaluation of immunoassay cross-reactivity follows a standardized set of procedures designed to determine the specificity of the antibody-antigen interaction. The following is a generalized protocol based on methods cited in the literature.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a positive result in a specific immunoassay and to calculate its percent cross-reactivity relative to the target analyte.

Materials:

  • Immunoassay kits (e.g., ELISA, EMIT®, Instant-View™) for the target analyte (e.g., amphetamine).

  • Certified reference standards of the target analyte and the test compounds.

  • Drug-free urine or serum matrix.

  • Standard laboratory equipment (pipettes, microplates, plate reader, etc.).

Procedure:

  • Preparation of Standards:

    • A stock solution of the target analyte is prepared in an appropriate solvent (e.g., methanol).

    • Serial dilutions of the stock solution are made in the drug-free matrix to create a standard curve. The concentrations should bracket the assay's cutoff value.

    • A stock solution of the test compound is prepared in the same manner.

    • Serial dilutions of the test compound's stock solution are made in the drug-free matrix.

  • Immunoassay Procedure:

    • The immunoassay is performed according to the manufacturer's instructions.

    • The standard dilutions of the target analyte and the test compound dilutions are run in the assay.

    • A blank matrix sample and a positive control (a known concentration of the target analyte) are included in each run.

  • Data Analysis:

    • The response (e.g., absorbance, fluorescence) for each dilution is measured.

    • A standard curve is generated by plotting the response versus the concentration of the target analyte.

    • The concentration of the test compound that produces a response equivalent to the assay's cutoff concentration is determined from the standard curve.

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound at Cutoff) x 100

Workflow for Assessing Immunoassay Cross-Reactivity

The process of evaluating the cross-reactivity of a novel compound or a panel of potential interferents can be visualized as a systematic workflow.

cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Data Analysis & Reporting Select_Assay Select Immunoassay (e.g., Amphetamine ELISA) Prepare_Standards Prepare Certified Standards (Target Analyte & Test Compound) Select_Assay->Prepare_Standards Serial_Dilutions Create Serial Dilutions in Matrix Prepare_Standards->Serial_Dilutions Prepare_Matrix Obtain Drug-Free Matrix (Urine/Serum) Prepare_Matrix->Serial_Dilutions Run_Assay Perform Immunoassay (as per manufacturer's protocol) Serial_Dilutions->Run_Assay Measure_Response Measure Assay Response (e.g., Absorbance) Run_Assay->Measure_Response Standard_Curve Generate Standard Curve for Target Analyte Measure_Response->Standard_Curve Determine_Concentration Determine Concentration of Test Compound at Cutoff Standard_Curve->Determine_Concentration Calculate_Cross_Reactivity Calculate Percent Cross-Reactivity Determine_Concentration->Calculate_Cross_Reactivity Report_Findings Report Results in a Comparative Table Calculate_Cross_Reactivity->Report_Findings

Caption: A generalized workflow for conducting an immunoassay cross-reactivity study.

Conclusion

While there is a clear gap in the literature regarding specific cross-reactivity studies of this compound, the principles of immunoassay specificity and the data available for structurally related phenethylamines provide a valuable framework for researchers. The structural similarity of this compound to other phenethylamines suggests a potential for cross-reactivity in some immunoassays, particularly those with broader specificity. However, without direct experimental evidence, this remains speculative.

For professionals in drug development and toxicology, it is imperative to conduct validation studies for any new compound of interest, following rigorous protocols as outlined above. This ensures the accuracy of screening results and prevents misinterpretation of data that could have significant clinical or forensic implications. Future research is needed to specifically characterize the cross-reactivity profile of this compound in a range of common immunoassays.

Safety Operating Guide

Personal protective equipment for handling 4-Methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methoxyphenethyl alcohol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-(4-Methoxyphenyl)ethanol, p-Methoxyphenethyl alcohol

  • CAS Number: 702-23-8[1]

Hazard Summary:

There are some discrepancies across safety data sheets regarding the hazard classification of this compound. While some sources do not classify it as hazardous under OSHA's Hazard Communication Standard, others indicate potential hazards[1][2][3]. Therefore, a cautious approach is recommended. The potential hazards include:

  • Skin Irritation: May cause skin irritation[2].

  • Eye Irritation: Can cause serious eye irritation[2].

  • Respiratory Irritation: May cause respiratory tract irritation[2].

  • Harmful if Swallowed: One source indicates it may be harmful if swallowed[3].

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[3].

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned procedures. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE ItemSpecification
Eyes/Face Safety GogglesChemical splash goggles meeting ANSI/ISEA Z87.1 D3 standard[4].
Face ShieldWear in addition to goggles when there is a significant splash hazard[5].
Skin/Body Laboratory CoatStandard lab coat to protect from incidental contact.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a splash risk.
Closed-toe ShoesRequired for all laboratory work.
Hands Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. Change gloves immediately if contaminated[5]. For prolonged contact, consider gloves with higher chemical resistance.
Respiratory Not generally requiredUse in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator[1].

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or if dust or aerosols are likely to be generated.

General Handling:

  • Review Safety Data Sheet (SDS): Always review the SDS before working with this compound[4].

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing[6].

  • Avoid Inhalation: Do not breathe dust or vapors.

  • Use Appropriate Tools: Use spatulas or other appropriate tools to handle the solid material to avoid generating dust.

  • Label Containers: Ensure all containers are clearly and accurately labeled.

Storage:

  • Store in a tightly closed container[6].

  • Keep in a dry, cool, and well-ventilated place[6].

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[6].

Spill and Disposal Plan

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills of solid material, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust[1].

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste.

Waste Disposal:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in the regular trash.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed if understood handling_weigh Weigh Solid in Ventilated Area prep_ppe->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer reaction_process Perform Experimental Procedure handling_transfer->reaction_process cleanup_decontaminate Decontaminate Glassware & Surfaces reaction_process->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

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Reactant of Route 1
4-Methoxyphenethyl alcohol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.